BMY-28190 - 117153-91-0

BMY-28190

Catalog Number: EVT-1174258
CAS Number: 117153-91-0
Molecular Formula: C8H19N4O3-
Molecular Weight: 219.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of BMY-28190 involves the extraction and purification from the fermentation broth of Streptoalloteichus hindustanus. The process typically includes:

  1. Fermentation: The bacterial strain is cultured under optimal conditions to maximize the production of BMY-28190.
  2. Extraction: The antibiotic complex is extracted using Amberlite IRC-50 resin, which selectively adsorbs the desired compounds from the broth.
  3. Chromatographic Separation: Various chromatographic techniques are employed to separate BMY-28190 from other coproduced antibiotics like tallysomycins and nebramycins. This may involve techniques such as high-performance liquid chromatography (HPLC) to achieve purity .
Molecular Structure Analysis

BMY-28190's molecular structure consists of a complex arrangement of gamma-poly-D-alpha, gamma-diaminobutyric acids. The average molecular weight is around 5,130, indicating a polymeric nature. While specific structural data such as bond angles and lengths are not extensively detailed in available literature, the presence of polyamines suggests potential interactions with nucleic acids or proteins, contributing to its antiviral mechanism .

Chemical Reactions Analysis

BMY-28190 participates in several chemical reactions that are critical for its function:

  1. Antiviral Activity: The primary reaction involves binding to viral components, inhibiting their ability to replicate.
  2. Inhibition of Viral Enzymes: It may also interact with viral enzymes essential for replication, though specific pathways are yet to be fully elucidated.
  3. Limited Antibacterial Reactions: While it shows weak activity against bacteria, the exact nature of these reactions remains less explored compared to its antiviral properties .
Mechanism of Action

The mechanism of action for BMY-28190 primarily revolves around its antiviral properties:

  • Inhibition of Viral Replication: BMY-28190 interferes with the replication cycle of HSV-1 by binding to viral components or inhibiting essential viral enzymes.
  • Potential Interaction with Host Cells: There may be interactions at the cellular level that prevent viral entry or replication within host cells, although detailed molecular pathways require further investigation .
Physical and Chemical Properties Analysis

BMY-28190 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 5,130.
  • Solubility: As a complex antibiotic, it is likely soluble in organic solvents used during extraction but may have limited solubility in water due to its polymeric nature.
  • Stability: The stability under various pH levels and temperatures has not been extensively documented but is critical for its application in therapeutic settings.

These properties influence its formulation and usage in pharmaceutical applications .

Applications

BMY-28190 has significant potential applications in various scientific fields:

  1. Antiviral Therapy: Its primary application lies in treating infections caused by herpes simplex virus type 1, offering a novel approach compared to existing antiviral agents.
  2. Research Tool: Due to its unique structure and mechanism, it can serve as a valuable research tool in virology and pharmacology studies.
  3. Biotechnology: The compound's production process can be explored for biotechnological applications, particularly in developing new antibiotics or antiviral agents through microbial fermentation .
Introduction to BMY-28190

Discovery and Taxonomic Origin of BMY-28190-Producing Organisms

BMY-28190 was isolated from the cultured broth of Streptoalloteichus hindustanus, a newly identified species at the time of discovery. This Gram-positive, filamentous bacterium was classified within the rare actinomycete group and originally characterized as a producer of tallysomycins (A and B) and nebramycins—antibiotics known for their antibacterial properties. The producing strain was isolated from environmental soil samples using selective enrichment techniques designed to favor actinomycete growth. Taxonomic identification relied on morphological, biochemical, and physiological analyses, including aerial mycelium formation, spore chain morphology, and cell wall chemotyping (presence of meso-diaminopimelic acid) [1].

The purification of BMY-28190 required specialized techniques due to its co-production with tallysomycins and nebramycins. Initial recovery employed Amberlite IRC-50 (a cation-exchange resin), which selectively adsorbed the compound from fermented broth. Subsequent purification involved multiple chromatographic steps, including ion-exchange and gel filtration chromatography, to separate BMY-28190 from other metabolites. Final isolation yielded a complex with an average molecular weight of 5,130 Da, confirmed via analytical ultracentrifugation and light scattering techniques. Structural elucidation through hydrolysis and spectroscopic methods (IR, NMR) identified it as a polymer of D-α,γ-diaminobutyric acid residues [1].

Table 1: Key Characteristics of BMY-28190 Discovery

AspectDetail
Producing OrganismStreptoalloteichus hindustanus (novel species)
Isolation SourceCultured broth from environmental soil samples
Co-produced AgentsTallysomycins A/B, nebramycins
Purification Steps1. Adsorption on Amberlite IRC-50 resin2. Sequential chromatography
Average MW5,130 Da

Historical Context and Significance in Antibiotic Research

BMY-28190 was identified in 1988 against a backdrop of escalating antibiotic resistance and a declining pipeline of novel antibacterial agents. While the "golden age" of antibiotic discovery (1940s–1960s) yielded major drug classes like β-lactams and tetracyclines, research in the 1980s increasingly focused on chemical modification of existing scaffolds to combat resistance. In contrast, BMY-28190 offered a structurally unprecedented scaffold with antiviral activity—a rarity among microbial metabolites, which predominantly target bacteria or fungi [2]. Its discovery exemplified efforts to expand antibiotic research beyond antibacterial applications.

The compound’s weak activity against Gram-positive and Gram-negative bacteria (unlike tallysomycins) highlighted its specialization against HSV-1. This positioned it as a scientific curiosity rather than an immediate therapeutic candidate, as antiviral drug development at the time prioritized nucleoside analogues like acyclovir. Nevertheless, BMY-28190’s γ-poly-DAB structure provided a template for exploring polyamine-based antivirals. It also reinforced the role of rare actinomycetes in producing chemically distinct metabolites, paralleling contemporaneous discoveries like kistamicins and cycloviracins, which also exhibited antiviral properties [1]. Historically, BMY-28190 contributed to three key shifts in antibiotic research:

  • Expanding Screening Targets: Validated viruses as targets for microbial metabolite screening.
  • Chemical Novelty: Demonstrated that poly-DAB polymers could exert biological activity.
  • Taxonomic Exploration: Stimulated interest in Streptoalloteichus and related genera for drug discovery [1] [2].

Classification Within Antiviral and Antibiotic Compounds

BMY-28190 occupies a unique niche in antibiotic classification due to its structure and biological activity profile:

  • Structural Class: It belongs to the poly-diaminobutyric acid (poly-DAB) antibiotics, characterized by homopolymeric chains of D-α,γ-diaminobutyric acid residues linked through γ-carboxyl and α-amino groups. This distinguishes it from:
  • Peptide antibiotics (e.g., penicillin, vancomycin).
  • Aminoglycosides (e.g., streptomycin, tallysomycin).
  • Macrolides (e.g., erythromycin) [1].
  • Functional Classification: BMY-28190 is primarily an antiviral antibiotic with ancillary antibacterial activity. Its strong inhibition of HSV-1 contrasts with conventional antibiotics that target bacterial cell walls, protein synthesis, or DNA replication. Its weak antibacterial effects suggest a non-classical mechanism, possibly involving viral adsorption or replication interference rather than bacterial cytotoxicity [1].
  • Taxonomic Classification: Among actinomycete-derived compounds, it shares its microbial origin with other antiviral agents like kistamicins (active against influenza) and cycloviracins (anti-herpes agents). However, its γ-poly-DAB backbone differentiates it structurally from these glycopeptide or lipopeptide antivirals [1].

Table 2: Classification of BMY-28190 Relative to Other Actinomycete Metabolites

FeatureBMY-28190Conventional AntibioticsOther Antiviral Metabolites
Primary ActivityAntiviral (HSV-1)AntibacterialAntiviral or antibacterial
Structureγ-Poly-DAB polymerβ-Lactam rings, glycosides, etc.Glycopeptides, lipopeptides
Producing OrganismStreptoalloteichus hindustanusStreptomyces spp. (predominantly)Diverse actinomycetes
MW Range~5,000 Da300–2,000 Da500–3,500 Da

BMY-28190’s classification underscores its dual identity as both an antibiotic (by origin) and a specialized antiviral agent. Its discovery foreshadowed modern efforts to leverage actinomycete secondary metabolites—including conjugation to nanoparticles like silver—for enhanced antiviral applications [3].

Properties

CAS Number

117153-91-0

Product Name

BMY-28190

IUPAC Name

2-amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate

Molecular Formula

C8H19N4O3-

Molecular Weight

219.26 g/mol

InChI

InChI=1S/C8H19N4O3/c9-3-1-5(10)7(13)12-4-2-6(11)8(14)15/h5-6,8,14H,1-4,9-11H2,(H,12,13)/q-1

InChI Key

CXSQFTMIJNQLFQ-UHFFFAOYSA-N

SMILES

C(CN)C(C(=O)NCCC(C(O)[O-])N)N

Synonyms

BMY 28190
BMY-28190
gamma-poly-alpha,gamma-diaminobutyric acid

Canonical SMILES

C(CN)C(C(=O)NCCC(C(O)[O-])N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.